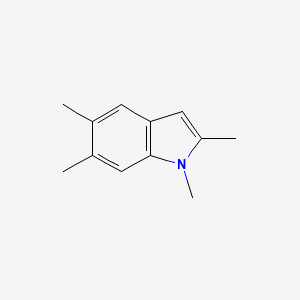
1,2,5,6-Tetramethylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetramethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The unique structure of this compound, with four methyl groups attached to the indole ring, makes it an interesting subject for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
1,2,5,6-Tetramethylindole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another method involves the cyclization of substituted anilines with appropriate reagents to form the indole ring . These methods typically require specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as yield, cost, and availability of starting materials.
化学反应分析
Types of Reactions
1,2,5,6-Tetramethylindole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones or other oxidized derivatives .
科学研究应用
1,2,5,6-Tetramethylindole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,5,6-Tetramethylindole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 1,2,5,6-Tetramethylindole include other indole derivatives such as:
- 1-Methylindole
- 2-Methylindole
- 3-Methylindole
- 5-Methylindole
- 6-Methylindole
Uniqueness
This compound is unique due to the specific positioning of its four methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to other indole derivatives .
属性
CAS 编号 |
116388-35-3 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
1,2,5,6-tetramethylindole |
InChI |
InChI=1S/C12H15N/c1-8-5-11-7-10(3)13(4)12(11)6-9(8)2/h5-7H,1-4H3 |
InChI 键 |
BINOCOJWNRQCDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




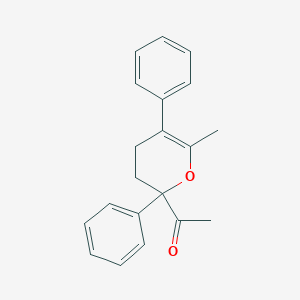

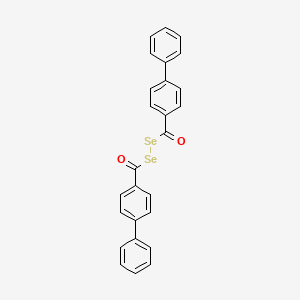
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
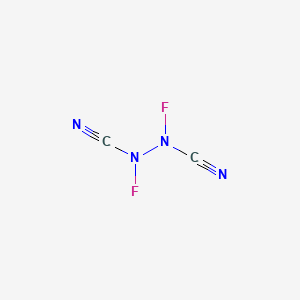
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)
![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
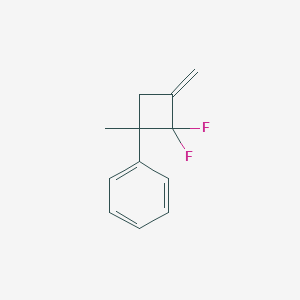
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
